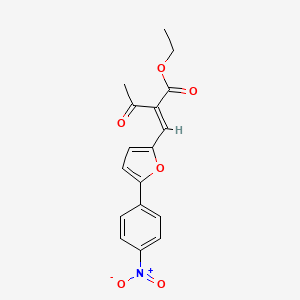

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate

Description

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is a furan-derived compound featuring a conjugated enone system (α,β-unsaturated ester) and a 4-nitrophenyl substituent. Its structure includes:

- Ethyl ester group: Enhances lipophilicity and influences pharmacokinetic properties.

- Furan ring: A five-membered heterocycle with oxygen, contributing to electronic conjugation.

- 4-Nitrophenyl moiety: A strong electron-withdrawing group that stabilizes the conjugated system and may enhance reactivity in biological systems.

Properties

IUPAC Name |

ethyl (2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-3-23-17(20)15(11(2)19)10-14-8-9-16(24-14)12-4-6-13(7-5-12)18(21)22/h4-10H,3H2,1-2H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYTZKYISRASMM-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 5-(4-nitrophenyl)furan-2-carbaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then refluxed to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit:

- Antioxidant Activity : Studies have demonstrated that compounds with similar furan structures can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

- Antimicrobial Properties : Preliminary in vitro studies indicate that this compound may inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics, such as:

- Organic Light Emitting Diodes (OLEDs) : Due to its ability to form stable thin films, it can be utilized in the fabrication of OLEDs, providing enhanced light-emitting efficiency .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate using various assays such as DPPH radical scavenging and lipid peroxidation inhibition. The results indicated significant antioxidant activity comparable to standard antioxidants, suggesting its potential use in nutraceutical applications.

Case Study 2: Antimicrobial Efficacy

In another research project, the antimicrobial efficacy of (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate was evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is not fully understood. it is believed to interact with biological targets through its nitrophenyl and furan moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Spectroscopic and Analytical Comparisons

Infrared Spectroscopy (IR) :

- Nitro group : Strong asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1340 cm⁻¹ (cf. compound 7 in : 1506 cm⁻¹ for C=C/N-H bending) .

- C=O ester: Absorption ~1700–1750 cm⁻¹, similar to ethyl α-aminomethylene-3-oxobutanoates () .

¹H-NMR :

- Furan protons : Expected doublets at δ 6.5–7.5 ppm (cf. compound 1 in : δ 7.03 ppm for furan-H) .

- Ethyl ester : Triplet (~δ 1.2 ppm) and quartet (~δ 4.2 ppm).

Elemental Analysis: Hypothetical formula: C₁₇H₁₅NO₆ (calculated: C: 60.53%, H: 4.49%, N: 4.15%). Contrasts with thiazolyl hydrazones (e.g., compound 9 in : C:51.12%, N:14.91%) due to differing N-content .

Key Trends :

- Nitro groups enhance anticandidal activity but reduce selectivity (cf. compound 8 vs. fluconazole) .

- Chloro substituents improve cytotoxicity (e.g., IC₅₀ = 125 µg/mL for MCF-7) while maintaining low toxicity to normal cells .

- The absence of a thiazole ring in the target compound may reduce antifungal activity but improve solubility due to the ester group.

Physicochemical Properties

- Thermal Stability : Analogous furan derivatives () show high melting points (e.g., 317–319°C for compound 6b with 4-nitrophenyl), suggesting thermal robustness .

Biological Activity

(E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is a compound belonging to the class of alpha,beta-unsaturated ketones, characterized by an ethyl ester group, a ketone group, and a furan ring with a nitrophenyl substituent. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key features include:

- Ethyl ester group : Contributes to solubility and bioavailability.

- Ketone group : Plays a role in reactivity and biological interactions.

- Furan ring : Known for various biological activities including antimicrobial and anti-inflammatory properties.

- Nitrophenyl group : Often associated with enhanced biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan and nitrophenyl have shown promising results against various bacterial strains. A study evaluating pyrazole derivatives highlighted that compounds containing nitrophenyl groups demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . While specific data on (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate is limited, its structural similarities suggest potential antimicrobial efficacy.

Anti-inflammatory Activity

Compounds featuring furan and nitrophenyl moieties have been reported to exhibit anti-inflammatory effects. For example, a related study showed that para-nitrophenyl linked to pyrazole conjugates displayed significant inhibition of inflammation in animal models . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. This suggests that (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate may similarly modulate inflammatory pathways.

Cytotoxicity and Anticancer Potential

The potential anticancer activity of compounds similar to (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate has been investigated in various studies. For instance, certain derivatives have shown cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation . Although direct studies on this specific compound are lacking, its structural components indicate it may possess similar anticancer properties.

Case Studies and Research Findings

- Antimicrobial Evaluation : In vitro studies on related compounds revealed significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .

- Anti-inflammatory Studies : Research on pyrazole derivatives indicated effective COX inhibition with IC50 values demonstrating strong anti-inflammatory activity .

- Cytotoxicity Assessments : Related compounds have been shown to inhibit growth in various cancer cell lines, suggesting a need for further exploration of (E)-ethyl 2-((5-(4-nitrophenyl)furan-2-yl)methylene)-3-oxobutanoate in cancer research contexts .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.